An In-depth Technical Guide to the Spectroscopic Characterization of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
An In-depth Technical Guide to the Spectroscopic Characterization of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic data for 1-ethyl-1H-pyrazole-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. Our approach emphasizes the "why" behind the expected spectral features, empowering researchers to confidently identify and characterize this and similar molecules.
Introduction: The Significance of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
Pyrazole-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The sulfonyl chloride functional group is a versatile reactive handle, allowing for the straightforward synthesis of sulfonamides, a privileged scaffold in drug discovery. The specific substitution pattern of an ethyl group at the N1 position of the pyrazole ring can significantly influence the molecule's physicochemical properties and biological interactions. Accurate and unambiguous structural confirmation through spectroscopic methods is therefore a critical first step in any research and development endeavor involving this compound.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for 1-ethyl-1H-pyrazole-5-sulfonyl chloride. Each section will provide a theoretical foundation, a standardized experimental protocol, a table of predicted data with detailed interpretation, and a visual representation of the underlying principles.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 1-ethyl-1H-pyrazole-5-sulfonyl chloride with the atom numbering used for NMR assignments is presented below.
Figure 1. Molecular structure of 1-ethyl-1H-pyrazole-5-sulfonyl chloride.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the coupling between neighboring protons reveals connectivity.
Theoretical Basis
The pyrazole ring is an aromatic system, and the protons attached to it will resonate in the aromatic region of the spectrum. The electron-withdrawing sulfonyl chloride group at the C5 position will significantly deshield the adjacent proton at C4. The ethyl group at the N1 position will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a ¹H NMR spectrum is crucial for data reproducibility.
Figure 2. Workflow for ¹H NMR sample preparation and data acquisition.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for 1-ethyl-1H-pyrazole-5-sulfonyl chloride in CDCl₃ are summarized below. These predictions are based on the analysis of similar pyrazole sulfonyl chloride derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H4 | 7.8 - 8.0 | d | ~2.0 | The C4 proton is adjacent to the strongly electron-withdrawing sulfonyl chloride group at C5, leading to significant deshielding. It will appear as a doublet due to coupling with the H3 proton. |
| H3 | 6.8 - 7.0 | d | ~2.0 | The C3 proton is less deshielded than H4 and will appear as a doublet due to coupling with the H4 proton. |
| -CH₂- (ethyl) | 4.2 - 4.4 | q | ~7.2 | The methylene protons are adjacent to the pyrazole nitrogen and will be deshielded. They will appear as a quartet due to coupling with the three methyl protons. |
| -CH₃ (ethyl) | 1.4 - 1.6 | t | ~7.2 | The methyl protons are in a typical aliphatic environment and will appear as a triplet due to coupling with the two methylene protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.
Theoretical Basis
The carbon atoms of the pyrazole ring will resonate in the aromatic region. The C5 carbon, directly attached to the electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with adjustments for the lower sensitivity of the ¹³C nucleus.
Figure 3. Workflow for ¹³C NMR sample preparation and data acquisition.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for 1-ethyl-1H-pyrazole-5-sulfonyl chloride in CDCl₃ are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C5 | 145 - 150 | This carbon is directly attached to the highly electron-withdrawing sulfonyl chloride group and the N1 atom of the pyrazole ring, leading to significant deshielding. |
| C3 | 140 - 145 | The C3 carbon is part of the aromatic pyrazole ring and is expected to be in this region. |
| C4 | 110 - 115 | The C4 carbon is also part of the aromatic ring but is generally less deshielded than C3 and C5. |
| -CH₂- (ethyl) | 48 - 52 | The methylene carbon is attached to the pyrazole nitrogen, causing a downfield shift compared to a typical aliphatic -CH₂- group. |
| -CH₃ (ethyl) | 14 - 16 | This methyl carbon is in a standard aliphatic environment. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Theoretical Basis
The key functional group in 1-ethyl-1H-pyrazole-5-sulfonyl chloride is the sulfonyl chloride (-SO₂Cl). This group gives rise to two strong and characteristic stretching vibrations for the S=O bonds. Other expected vibrations include C-H stretching from the aromatic pyrazole ring and the aliphatic ethyl group, as well as C=N and C=C stretching from the pyrazole ring.
Experimental Protocol: IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.
Figure 4. Workflow for IR spectroscopy using a KBr pellet.
Predicted IR Absorption Frequencies
The predicted characteristic IR absorption bands for 1-ethyl-1H-pyrazole-5-sulfonyl chloride are listed below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale for Prediction |
| Aromatic C-H stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on an aromatic ring. |
| Aliphatic C-H stretch | 3000 - 2850 | Medium | Characteristic of C-H bonds in the ethyl group. |
| C=N and C=C stretch | 1600 - 1450 | Medium to Strong | Stretching vibrations of the pyrazole ring. |
| S=O asymmetric stretch | 1380 - 1360 | Strong | A strong and characteristic absorption for sulfonyl chlorides.[1][2] |
| S=O symmetric stretch | 1180 - 1160 | Strong | The second strong and characteristic absorption for sulfonyl chlorides.[1][2] |
| S-Cl stretch | 650 - 550 | Medium | Stretching vibration of the sulfur-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Theoretical Basis
In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺), which can then fragment into smaller, characteristic ions. The fragmentation of sulfonyl chlorides often involves the loss of the chlorine atom or the entire SO₂Cl group. The pyrazole ring is relatively stable and may remain intact in some fragments.
Experimental Protocol: Mass Spectrometry
A general protocol for obtaining an EI mass spectrum is outlined below.
Figure 5. General workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrometry Data
The predicted key fragments and their mass-to-charge ratios (m/z) for 1-ethyl-1H-pyrazole-5-sulfonyl chloride are provided below. The presence of chlorine will result in a characteristic M+2 isotopic peak for chlorine-containing fragments.
| Predicted Fragment Ion | Predicted m/z | Identity | Rationale for Prediction |
| [M]⁺ | 194/196 | Molecular ion | The parent ion with the characteristic 3:1 isotopic pattern for chlorine. |
| [M - Cl]⁺ | 159 | Loss of a chlorine radical. | |
| [M - SO₂]⁺ | 130/132 | Loss of sulfur dioxide. | |
| [M - SO₂Cl]⁺ | 95 | [C₅H₇N₂]⁺ | Loss of the sulfonyl chloride radical, resulting in the 1-ethyl-1H-pyrazolyl cation. |
| [C₂H₅]⁺ | 29 | Ethyl cation | Fragmentation of the ethyl group. |
Conclusion
This in-depth technical guide provides a comprehensive and scientifically grounded prediction of the spectroscopic data for 1-ethyl-1H-pyrazole-5-sulfonyl chloride. By understanding the theoretical basis for the expected NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists in the fields of medicinal chemistry and drug development, facilitating the advancement of their research.
References
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
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Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]
